

In-depth Technical Guide on N-Retinylidene-Taurine (Tauret)

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Compound of Interest

Compound Name: Tauret

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Abstract

N-retinylidene-aurine, also known as A1T or by the synonym **Tauret**, is a naturally occurring Schiff base adduct formed from the non-enzymatic and reversible reaction between retinaldehyde and taurine. This compound is of significant interest in vision science due to its role in the visual cycle and its potential neuroprotective functions within the retina. This technical guide provides a comprehensive overview of the current understanding of N-retinylidene-aurine, including its structure, properties, and biological significance, with a focus on experimental data and methodologies.

Introduction

Taurine is an abundant amino acid in the retina, where it is known to have multiple protective functions, including osmoregulation, antioxidant defense, and anti-apoptotic activity.[1][2][3][4] The formation of N-retinylidene-aurine represents a specific chemical interaction within the visual cycle, where it is postulated to play a key role in sequestering the highly reactive vitamin A aldehyde (retinaldehyde).[5][6][7] This sequestration is critical for preventing the formation of toxic bisretinoid compounds, such as A2E, which are implicated in the pathogenesis of retinal diseases like Stargardt disease and age-related macular degeneration.[8]

Compound Structure and Properties

N-retinylidene-aurine is a Schiff base formed by the condensation of the aldehyde group of retinaldehyde and the primary amine group of taurine. The structure exists as various isomers, including all-trans, 11-cis, 9-cis, and 13-cis forms, reflecting the isomeric states of the retinaldehyde precursor.[\[5\]](#)[\[7\]](#)

Physicochemical Properties

Detailed physicochemical data for isolated N-retinylidene-aurine is limited in the current literature. However, based on its constituent molecules, it is an amphiphilic compound. The protonated mass of the adduct has been identified by UPLC-MS as m/z 392.6.[\[5\]](#)

Property	Value	Reference
Protonated Mass (m/z)	392.6	[5]
Molecular Weight (Taurine)	125.15 g/mol	[9]
Solubility (Taurine)	Soluble in water	[10]
Appearance (Taurine)	White crystalline solid	[9]
pH (5% aqueous solution of Taurine)	4.1-5.6	[9]

Note: The table includes properties of taurine for reference due to the limited data on the N-retinylidene-aurine adduct itself.

Biological Role and Mechanism of Action

The primary proposed function of N-retinylidene-aurine is its involvement in the visual cycle. It is thought to act as a temporary reservoir for retinaldehyde, particularly the crucial 11-cis-retinal isomer.[\[5\]](#)[\[7\]](#)[\[11\]](#)

Sequestration of Retinaldehyde

Following the photoisomerization of 11-cis-retinal to all-trans-retinal and its release from opsin, free retinaldehyde can be toxic to photoreceptor cells. N-retinylidene-aurine formation sequesters this reactive aldehyde, preventing it from participating in deleterious side reactions, such as the formation of bisretinoids.[\[5\]](#)[\[8\]](#)

A Reservoir for 11-cis-Retinal

The reversible nature of the Schiff base linkage suggests that N-retinylidene-aurine can release 11-cis-retinal, thereby providing a readily available pool for the regeneration of rhodopsin in photoreceptor cells.[5][7] The levels of N-retinylidene-aurine have been observed to be higher in dark-adapted mice, a condition where 11-cis-retinal is more abundant.[5][6]

Neuroprotection

The formation of N-retinylidene-aurine is intrinsically linked to the broader neuroprotective roles of taurine in the retina. Taurine itself has been shown to protect retinal cells from light-induced damage, oxidative stress, and apoptosis.[2][4] By managing retinaldehyde, N-retinylidene-aurine formation contributes to this overall protective environment.

Experimental Data

Quantitative analysis has demonstrated the presence and dynamic nature of N-retinylidene-aurine in retinal tissues.

Experimental Condition	Observation	Reference
Mouse Strain Comparison	Higher levels of A1T in black (C57BL/6J) versus albino (BALB/cJ) mice.	[5] [6]
Light vs. Dark Adaptation	Significantly greater levels of 11-cis-retinal and A1T in dark-adapted mice.	[5] [6]
Rpe65 Variant Comparison	Higher A1T levels in mice expressing the Rpe65-Leu450 variant compared to the Rpe65-Met450 variant.	[5] [6]
Retinal Degeneration Model (P23H opsin mutation)	A1T was not detected, and taurine levels were significantly reduced.	[11]
Taurine Depletion (β -alanine treatment)	Accentuated thinning of the outer nuclear layer in albino Abca4 ^{-/-} mice and reduced bisretinoid levels.	[11]
Taurine Supplementation	Reduced thinning of the outer nuclear layer in albino Abca4 ^{-/-} mice.	[12]

Experimental Protocols

Synthesis of N-Retinylidene-Taurine (A1T)

A method for the synthesis of N-retinylidene-taurine has been described, which involves reacting retinaldehyde with taurine.[\[5\]](#) Although a detailed, step-by-step protocol is not available in the primary literature, a general approach can be outlined:

- Reactants: Retinaldehyde (as a mixture of isomers or a specific isomer) and taurine in a suitable solvent.

- **Conditions:** The reaction is a Schiff base formation, which is typically carried out in an organic solvent like methanol. The reaction can be facilitated by a base catalyst.
- **Purification:** The resulting N-retinylidene-aurine adduct would likely be purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Quantification of N-Retinylidene-Taurine

The quantification of N-retinylidene-aurine in biological samples is achieved using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).^{[5][12]}

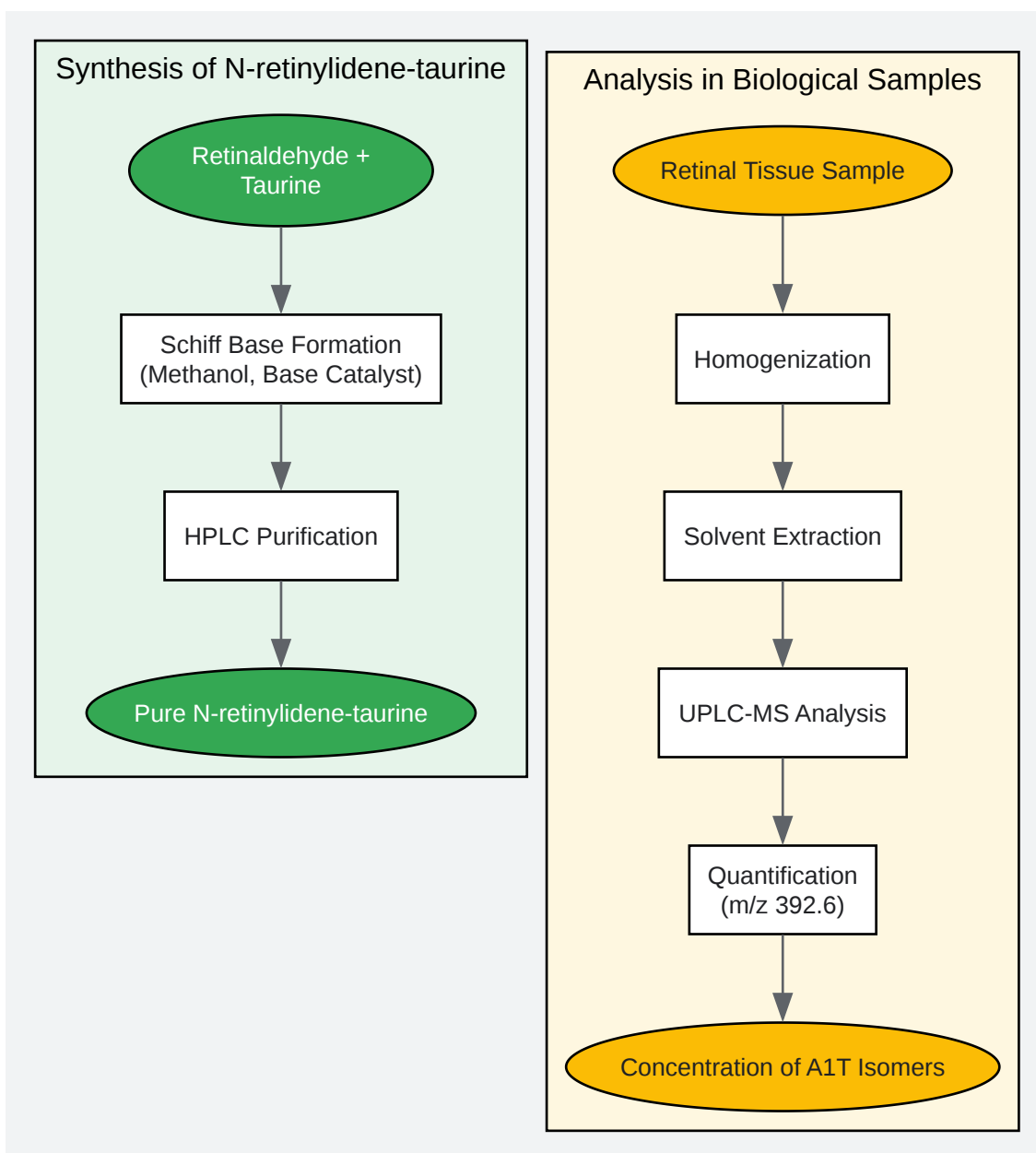
- **Sample Preparation:** Homogenization of retinal tissue followed by extraction of the adduct.
- **Chromatographic Separation:** Separation of the different isomers of N-retinylidene-aurine using a suitable UPLC column and mobile phase gradient.
- **Detection and Quantification:** Detection by mass spectrometry, allowing for the identification and quantification based on the specific mass-to-charge ratio (m/z 392.6 for the protonated molecule).^[5]

Visualizations

Signaling and Metabolic Pathways

Caption: Role of N-retinylidene-aurine in the visual cycle.

Experimental Workflow



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Caption: Workflow for synthesis and analysis of N-retinylidene-taurine.

Conclusion and Future Directions

N-retinylidene-taurine is an important, yet understudied, molecule in retinal biochemistry. Its role in sequestering retinaldehyde and potentially serving as a buffer for 11-cis-retinal highlights its significance in maintaining photoreceptor health and function. Future research should focus on elucidating the detailed physicochemical properties of this compound, optimizing its

synthesis and purification for further study, and exploring its therapeutic potential in retinal diseases characterized by aberrant visual cycle activity and bisretinoid accumulation. A more in-depth understanding of the signaling pathways directly influenced by the formation and hydrolysis of N-retinylidene-taurine is also a critical area for future investigation.

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